Leptomycin A

Description

Properties

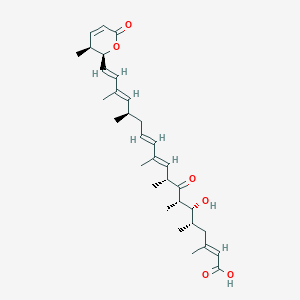

Molecular Formula |

C32H46O6 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

(2E,5S,6R,7S,9R,10E,12E,15R,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |

InChI |

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16+,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1 |

InChI Key |

QECBVZBMGUAZDL-JSADDXMJSA-N |

Isomeric SMILES |

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |

Canonical SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Leptomycin A from Streptomyces Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptomycin A, a polyketide metabolite isolated from Streptomyces species, represents a significant discovery in the field of natural product chemistry and cell biology. As a potent inhibitor of the nuclear export protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1), this compound and its analogue Leptomycin B have become invaluable tools for studying nucleocytoplasmic transport and have shown promise as antifungal and potential anticancer agents. This technical guide provides a comprehensive overview of the discovery of this compound, including detailed, albeit generalized, experimental protocols for its production and isolation, a summary of its biological activity, and a description of its mechanism of action.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, accounting for over two-thirds of clinically useful antibiotics. The discovery of this compound from a soil-isolated Streptomyces species further underscores the importance of this genus in drug discovery. This compound and its more extensively studied counterpart, Leptomycin B, are unsaturated, branched-chain fatty acids with a terminal δ-lactone ring. Their primary mechanism of action involves the covalent modification of a critical cysteine residue in the nuclear export protein CRM1, effectively blocking the export of a wide range of proteins and RNA from the nucleus to the cytoplasm. This disruption of cellular trafficking leads to the observed antifungal and cytotoxic activities.

Discovery and Producing Organism

This compound was first reported in 1983 by Hamamoto and his team from a strain of Streptomyces designated ATS1287, isolated from a soil sample.[1] The molecular formula of this compound was determined to be C₃₂H₄₆O₆.[1] Another known producing strain is Streptomyces sp. ATCC 39366.

Experimental Protocols

Fermentation of Streptomyces sp. for this compound Production

This protocol is a generalized procedure for the cultivation of Streptomyces to produce secondary metabolites. Optimization of media components and fermentation parameters is crucial for maximizing the yield of this compound.

3.1.1. Media Composition

A variety of media can be used for the cultivation of Streptomyces and production of polyketides. A representative seed medium and production medium are described below.

| Seed Medium Component | Concentration (g/L) | Production Medium Component | Concentration (g/L) |

| Glucose | 10 | Soluble Starch | 20 |

| Yeast Extract | 4 | Glucose | 10 |

| Malt Extract | 10 | Peptone | 5 |

| CaCO₃ | 2 | Yeast Extract | 5 |

| Distilled Water | 1 L | K₂HPO₄ | 1 |

| pH | 7.2 | MgSO₄·7H₂O | 0.5 |

| NaCl | 0.5 | ||

| FeSO₄·7H₂O | 0.01 | ||

| Distilled Water | 1 L | ||

| pH | 7.0 |

3.1.2. Fermentation Conditions

-

Inoculum Preparation: A loopful of spores of Streptomyces sp. is inoculated into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5-10% v/v) is transferred to a 2 L production flask containing 1 L of production medium.

-

Incubation: The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm. Aeration is critical for the growth of Streptomyces and production of secondary metabolites.

-

Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or by bioassay against a sensitive fungal strain like Schizosaccharomyces pombe.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and purification of a polyketide like this compound from a Streptomyces fermentation broth.

-

Harvesting: After the fermentation period, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

-

Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

-

Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of methanol and subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.

-

Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 40% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV detection at a wavelength of 220-280 nm.

-

-

Purity and Characterization: The purity of the isolated this compound is confirmed by analytical HPLC. The structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Antifungal Activity

This compound exhibits potent antifungal activity against specific yeast and fungi.

| Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |

| Schizosaccharomyces pombe | 0.1[2] |

| Mucor rouxianus | 0.4[2] |

Anticancer Activity

Representative IC₅₀ Values for Leptomycin B:

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Cancer | ~1 |

| A549 | Lung Cancer | ~0.5 |

| HCT-116 | Colon Cancer | 0.3[3][4] |

| SiHa | Cervical Cancer | 0.4[3][4] |

| SKNSH | Neuroblastoma | 0.4[3][4] |

Note: The IC₅₀ values for Leptomycin B are provided for reference and are indicative of the expected potency of this compound.

Production Yield

The production yield of this compound from Streptomyces sp. ATS1287 has not been explicitly reported in the reviewed literature. The yield of secondary metabolites is highly dependent on the strain and fermentation conditions and typically requires extensive optimization.

Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export

This compound's biological activity stems from its highly specific inhibition of the nuclear export protein CRM1. CRM1 is responsible for transporting a large number of proteins and RNA molecules containing a leucine-rich Nuclear Export Signal (NES) from the nucleus to the cytoplasm. This process is essential for the proper functioning of the cell, including signal transduction, cell cycle regulation, and protein synthesis.

The mechanism of inhibition involves the covalent binding of the α,β-unsaturated δ-lactone ring of this compound to a specific cysteine residue (Cys528 in human CRM1) located in the NES-binding groove of the protein. This irreversible binding physically blocks the association of NES-containing cargo proteins with CRM1, leading to their accumulation in the nucleus and subsequent disruption of cellular processes, ultimately triggering cell cycle arrest and apoptosis.

Visualizations

Signaling Pathway Diagram

Caption: CRM1-mediated nuclear export pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the discovery of this compound.

Conclusion

This compound, discovered from Streptomyces sp., is a potent bioactive natural product with significant potential in both basic research and drug development. Its specific mechanism of action as a CRM1 inhibitor makes it a valuable tool for dissecting the complexities of nucleocytoplasmic transport. While further studies are needed to fully elucidate its therapeutic potential, particularly its anticancer activity, the information presented in this guide provides a solid foundation for researchers interested in this fascinating molecule. The development of optimized fermentation and purification protocols will be critical for the future supply of this compound for preclinical and clinical investigations.

References

An In-depth Technical Guide to the Mechanism of Action of Leptomycin A on CRM1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leptomycin A, and its more commonly studied analog Leptomycin B (LMB), are potent and highly specific inhibitors of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a critical nuclear export receptor responsible for the translocation of a wide array of proteins and RNAs from the nucleus to the cytoplasm. By targeting CRM1, this compound effectively disrupts this essential cellular process, leading to the nuclear accumulation of key regulatory proteins, including numerous tumor suppressors. This guide provides a detailed technical overview of the molecular mechanism of this compound's action on CRM1, supported by quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The CRM1-Mediated Nuclear Export Pathway

CRM1 facilitates the export of cargo proteins containing a leucine-rich Nuclear Export Signal (NES). This process is crucial for the proper functioning of the cell, regulating the localization and activity of proteins involved in cell cycle control, apoptosis, and signal transduction.

The export cycle begins in the nucleus where CRM1, in the presence of the GTP-bound form of the Ran GTPase (RanGTP), recognizes and binds to the NES of a cargo protein. This binding event is often stabilized by co-factors. The resulting trimeric complex (CRM1-RanGTP-Cargo) is then translocated through the Nuclear Pore Complex (NPC) into the cytoplasm. In the cytoplasm, the inherent GTPase activity of Ran is stimulated by Ran-binding proteins (RanBPs) and Ran GTPase Activating Protein (RanGAP), leading to the hydrolysis of GTP to GDP. This conformational change in Ran-GDP causes the disassembly of the export complex, releasing the cargo protein into the cytoplasm. CRM1 and RanGDP are subsequently recycled back into the nucleus for another round of export.

A Comparative Analysis of the Biological Activities of Leptomycin A and Leptomycin B

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of Leptomycin A (LPA) and Leptomycin B (LMB), two closely related secondary metabolites produced by Streptomyces species. Both compounds are potent inhibitors of nuclear export, targeting the chromosomal region maintenance 1 (CRM1 or XPO1) protein. This guide will delve into their mechanism of action, comparative potency, effects on key signaling pathways, and provide detailed experimental protocols for their study.

Introduction

This compound and B are members of a class of polyketide antibiotics that have garnered significant interest in cell biology and oncology due to their specific inhibition of CRM1-mediated nuclear export.[1] CRM1 is a crucial transport receptor responsible for the export of a wide range of proteins and RNAs from the nucleus to the cytoplasm.[2] By inhibiting CRM1, leptomycins cause the nuclear accumulation of various tumor suppressor proteins and other regulatory molecules, leading to cell cycle arrest and apoptosis.[3] While structurally very similar, subtle differences between LPA and LMB result in a notable variance in their biological potency.

Mechanism of Action: Covalent Inhibition of CRM1

Both this compound and Leptomycin B exert their biological effects through the same primary mechanism: the irreversible inhibition of the CRM1 protein.[4] This inhibition is achieved through a covalent modification of a specific cysteine residue (Cys528 in human CRM1) located within the nuclear export signal (NES)-binding groove of the protein.[5][6]

The key steps in the mechanism of action are as follows:

-

Binding to the NES-binding groove: The leptomycin molecule initially binds non-covalently to the hydrophobic groove of CRM1, which normally recognizes the leucine-rich NES of cargo proteins.

-

Michael Addition: The α,β-unsaturated δ-lactone ring present in both LPA and LMB acts as a Michael acceptor. The sulfhydryl group of the Cys528 residue in CRM1 performs a nucleophilic attack on this electrophilic center.[5]

-

Covalent Adduct Formation: This Michael addition reaction results in the formation of a stable, covalent bond between the leptomycin molecule and the CRM1 protein.[5]

-

Inhibition of Cargo Binding: The covalent adduct physically obstructs the NES-binding groove, preventing CRM1 from recognizing and binding to its cargo proteins.[4] This effectively halts the nuclear export of a multitude of proteins and RNAs.

The irreversible nature of this covalent bond leads to a long-lasting inhibition of CRM1, which contributes to the high potency of these compounds.[3]

Quantitative Data Presentation

While both this compound and B are potent biological molecules, Leptomycin B is consistently reported to be the more active of the two. The primary quantitative data available directly comparing their potency comes from studies on the inhibition of the nuclear export of the HIV-1 Rev protein.

| Compound | Target | Assay | Potency Comparison | IC50 (Cytotoxicity) |

| This compound | CRM1 | HIV-1 Rev Nuclear Export | ~2-fold less potent than LMB | Data not available |

| Leptomycin B | CRM1 | HIV-1 Rev Nuclear Export | Potent inhibitor | 0.1 - 10 nM (various cancer cell lines)[3][7][8] |

Table 1: Comparative Potency and Cytotoxicity of this compound and B

Note: The cytotoxicity IC50 values for Leptomycin B can vary depending on the cell line and the duration of exposure.

Effects on Key Signaling Pathways

The inhibition of CRM1 by leptomycins has profound effects on numerous cellular signaling pathways, primarily by causing the nuclear accumulation of key regulatory proteins.

p53 Tumor Suppressor Pathway

One of the most well-characterized downstream effects of leptomycin treatment is the activation of the p53 tumor suppressor pathway. In normal unstressed cells, p53 levels are kept low through continuous nuclear export and subsequent degradation in the cytoplasm, a process mediated by MDM2. Leptomycins block the CRM1-dependent nuclear export of p53, leading to its accumulation in the nucleus.[2] This nuclear accumulation stabilizes p53 and allows it to act as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival. Its activity is tightly regulated by its subcellular localization. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is degraded, and NF-κB translocates to the nucleus to activate gene expression. The termination of the NF-κB response involves the CRM1-dependent nuclear export of NF-κB. By inhibiting CRM1, leptomycins can prolong the nuclear retention of NF-κB, which can have context-dependent effects on cell fate.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the biological activities of this compound and Leptomycin B.

Cell Viability/Cytotoxicity Assay

This protocol describes a method to determine and compare the cytotoxic effects of this compound and B on a chosen cell line using a commercially available luminescence-based assay such as CellTiter-Glo®.

Materials:

-

This compound and Leptomycin B stock solutions (e.g., in ethanol)

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Leptomycin B in complete medium. A suggested concentration range is 0.01 nM to 100 nM. Include a vehicle control (e.g., ethanol).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Calculate the IC50 value for each compound using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Nuclear Export Inhibition Assay (HIV-1 Rev-GFP Redistribution)

This protocol details an immunofluorescence-based assay to visualize and quantify the inhibition of CRM1-mediated nuclear export using a reporter protein, such as a fusion of the HIV-1 Rev protein with Green Fluorescent Protein (Rev-GFP).

Materials:

-

Cells stably or transiently expressing a Rev-GFP fusion protein

-

This compound and Leptomycin B

-

Glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed Rev-GFP expressing cells on glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound, Leptomycin B, or vehicle control for a defined period (e.g., 2-4 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Block with 1% BSA in PBS for 30 minutes.

-

(Optional: If not using a fluorescent fusion protein, incubate with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody).

-

Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash three times with PBS.

-

Mount coverslips on microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear to cytoplasmic fluorescence intensity ratio for a statistically significant number of cells for each treatment condition. An increase in this ratio indicates inhibition of nuclear export.

-

Immunofluorescence for p53 Nuclear Accumulation

This protocol describes how to assess the nuclear accumulation of endogenous p53 in response to treatment with this compound and B.

Materials:

-

Cell line with wild-type p53 (e.g., A549, U2OS)

-

This compound and Leptomycin B

-

Primary antibody against p53

-

Fluorophore-conjugated secondary antibody

-

Other materials as listed in the Nuclear Export Inhibition Assay protocol.

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the Nuclear Export Inhibition Assay.

-

-

Fixation, Permeabilization, and Blocking:

-

Follow the same procedure as for the Nuclear Export Inhibition Assay.

-

-

Immunostaining:

-

Incubate cells with the primary anti-p53 antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining, Mounting, Imaging, and Analysis:

-

Follow the same procedure as for the Nuclear Export Inhibition Assay, quantifying the nuclear p53 fluorescence intensity.

-

Conclusion

This compound and Leptomycin B are invaluable tools for studying CRM1-mediated nuclear export and its role in various cellular processes. While both compounds share the same mechanism of action, Leptomycin B exhibits a higher potency. This in-depth guide provides the foundational knowledge and experimental protocols necessary for researchers to further investigate and compare the biological activities of these two important molecules in their specific systems of interest. The provided methodologies will enable the generation of robust, quantitative data to further elucidate the nuanced differences between this compound and B and their potential as therapeutic agents.

References

- 1. Leptomycins A and B, new antifungal antibiotics. I. Taxonomy of the producing strain and their fermentation, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structural and Functional Differences Between Leptomycin A and B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional distinctions between Leptomycin A (LMA) and Leptomycin B (LMB), two potent inhibitors of nuclear export. This document details their molecular structures, quantifies their biological activity, and outlines the experimental methodologies used to characterize these compounds.

Core Structural Differences

This compound and B are closely related polyketide secondary metabolites produced by Streptomyces species. The fundamental structural difference lies in the substitution at the C17 position of the unsaturated fatty acid backbone. Leptomycin B possesses an ethyl group at this position, whereas this compound bears a methyl group.[1] This seemingly minor difference in a single methylene unit has a discernible impact on the biological potency of these molecules. The biosynthesis of Leptomycin B involves the incorporation of ethylmalonyl-CoA, which accounts for the additional carbon atom compared to this compound.[2][3]

The IUPAC name for Leptomycin B is (2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl -6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2S,3S)-3-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid.[4] While a formal IUPAC name for this compound is not as readily available in public databases, based on the established structural difference, the corresponding name would feature a methyl substituent at the C17 position.

Quantitative Data Summary

The structural variation between this compound and B directly influences their physicochemical properties and biological activity. Leptomycin B is consistently reported to be the more potent of the two congeners.[1][4][5]

| Property | This compound | Leptomycin B |

| Molecular Formula | C₃₂H₄₆O₆[1] | C₃₃H₄₈O₆[4] |

| Molecular Weight | 526.7 g/mol [1] | 540.7 g/mol |

| Biological Potency | Less potent than LMB[1][5] | Approximately twice as potent as LMA[4] |

| Minimal Inhibitory Concentration (MIC) against Schizosaccharomyces pombe | 0.1 µg/mL[6] | More potent; specific MIC value not available in reviewed literature, but known to be highly effective[7][8] |

| IC₅₀ for CRM1 Inhibition in Cancer Cell Lines | Not available in reviewed literature | 0.1 - 10 nM[9] |

Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export

Both this compound and B exert their biological effects by targeting the nuclear export protein, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][10] CRM1 is responsible for the transport of a wide array of proteins and RNA molecules from the nucleus to the cytoplasm.[9] This process is crucial for the proper functioning of numerous cellular pathways, including cell cycle regulation, signal transduction, and the stress response.

The inhibitory action of the leptomycins is highly specific and potent. They form a covalent bond with a cysteine residue (Cys528 in human CRM1) located in the nuclear export signal (NES)-binding groove of the protein.[11] This modification is a Michael-type addition reaction, where the α,β-unsaturated δ-lactone ring of the leptomycin molecule is the electrophile.[11] By covalently modifying CRM1, the leptomycins lock the protein in a conformation that is unable to bind to the NES of its cargo proteins, thereby effectively halting the nuclear export process.[12] This leads to the nuclear accumulation of CRM1 cargo proteins, which can trigger downstream effects such as cell cycle arrest and apoptosis.[7][13]

Signaling Pathway of CRM1-Mediated Nuclear Export and its Inhibition

Caption: CRM1-mediated nuclear export and its inhibition by Leptomycins.

Experimental Protocols

Structure Elucidation of this compound and B (General Approach)

-

Fermentation and Isolation: Culturing of the producing Streptomyces strain followed by solvent extraction of the fermentation broth and subsequent purification of the active compounds using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to separate this compound and B.

-

Mass Spectrometry (MS): Determination of the molecular weights and molecular formulae of the purified compounds.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: Identification of key functional groups, such as carbonyls (from the lactone and ketone), hydroxyl groups, and conjugated double bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, their chemical environments, and their coupling patterns to deduce the connectivity of the carbon skeleton.

-

¹³C NMR: To determine the number and types of carbon atoms in the molecules.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons and to piece together the overall structure of the complex polyketide chain.

-

-

Chemical Degradation and Derivatization: Controlled chemical reactions to break down the molecules into smaller, more easily identifiable fragments or to modify specific functional groups to confirm their presence and location.

In Vitro Nuclear Export Assay using Digitonin-Permeabilized Cells

This assay is used to study the nuclear export of proteins in a semi-intact cell system.

-

Cell Culture and Permeabilization:

-

Culture HeLa cells (or another suitable cell line) on coverslips to sub-confluency.

-

Wash the cells with transport buffer (e.g., 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA).

-

Permeabilize the plasma membrane by incubating the cells in transport buffer containing 40-50 µg/mL digitonin on ice for 5 minutes. This selectively permeabilizes the plasma membrane while leaving the nuclear envelope intact.

-

Wash the permeabilized cells with transport buffer to remove cytosolic components.

-

-

Export Reaction:

-

Prepare an export mix containing an ATP-regenerating system (1 mM ATP, 5 mM creatine phosphate, 20 U/mL creatine kinase), GTP (0.5 mM), and a source of soluble transport factors (e.g., rabbit reticulocyte lysate).

-

Add the fluorescently labeled cargo protein containing a nuclear export signal (NES) to the export mix.

-

To test the effect of this compound or B, pre-incubate the permeabilized cells with the desired concentration of the inhibitor (e.g., 10 nM Leptomycin B) for 15-30 minutes at room temperature before adding the export mix.

-

Incubate the coverslips with the export mix at 30°C for 30-60 minutes to allow for nuclear export.

-

-

Microscopy and Analysis:

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Mount the coverslips on microscope slides.

-

Visualize the localization of the fluorescent cargo protein using fluorescence microscopy.

-

In control cells, the fluorescent cargo will be exported to the cytoplasm. In cells treated with this compound or B, the cargo will remain trapped in the nucleus.

-

Caption: Experimental workflow for an in vitro nuclear export assay.

Conclusion

This compound and B are powerful tools for studying CRM1-mediated nuclear export. Their structural difference, a single methyl versus an ethyl group at the C17 position, results in a notable difference in their biological potency, with Leptomycin B being the more active compound. The detailed understanding of their structure and mechanism of action, facilitated by the experimental protocols outlined in this guide, is crucial for their application in basic research and for the development of novel anticancer and antiviral therapies targeting the nuclear export machinery.

References

- 1. toku-e.com [toku-e.com]

- 2. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leptomycin - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Leptomycins A and B, new antifungal antibiotics. III. Mode of action of leptomycin B on Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leptomycin B targets a regulatory cascade of crm1, a fission yeast nuclear protein, involved in control of higher order chromosome structure and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. glpbio.com [glpbio.com]

- 11. pnas.org [pnas.org]

- 12. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Early Studies on the Antifungal Properties of Leptomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptomycin A, a polyketide natural product, was first identified in the early 1980s from a strain of Streptomyces. Alongside its closely related analogue, Leptomycin B, it was initially recognized for its potent antifungal activity, particularly against certain yeasts and molds. These early investigations laid the groundwork for understanding its mechanism of action, which was later elucidated as a highly specific inhibitor of nuclear export, targeting the protein CRM1 (Chromosome Region Maintenance 1 or Exportin 1). This technical guide provides an in-depth overview of the foundational studies on the antifungal properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.

Discovery and Characterization

This compound and B were first isolated from the culture broth of Streptomyces sp. ATS 1287.[1][2] The producing strain was characterized based on its morphological and cultural properties. The compounds were purified from the culture filtrate by a series of extraction and chromatographic techniques, ultimately yielding two distinct but structurally similar molecules.[1] The molecular formula of this compound was determined to be C₃₂H₄₆O₆.[1][2]

Quantitative Antifungal Activity

The initial studies quantified the antifungal potency of this compound and B by determining their Minimum Inhibitory Concentrations (MICs) against a panel of yeasts and fungi. The results demonstrated a narrow but potent spectrum of activity, with remarkable efficacy against fission yeast and certain molds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and B against Various Fungi

| Fungal Species | Strain | This compound (µg/mL) | Leptomycin B (µg/mL) |

| Schizosaccharomyces pombe | IFO 0347 | 0.0015 | 0.0004 |

| Mucor racemosus | IFO 4581 | 0.003 | 0.0015 |

| Mucor javanicus | IFO 4570 | 0.003 | 0.0015 |

| Rhizopus stolonifer | IFO 4781 | 0.003 | 0.0015 |

| Aspergillus niger | IFO 4414 | > 100 | > 100 |

| Aspergillus oryzae | IFO 4290 | > 100 | > 100 |

| Penicillium chrysogenum | IFO 4626 | > 100 | > 100 |

| Candida albicans | IFO 0583 | > 100 | > 100 |

| Saccharomyces cerevisiae | IFO 0203 | > 100 | > 100 |

| Cryptococcus neoformans | IFO 0410 | > 100 | > 100 |

| Trichophyton mentagrophytes | IFO 5466 | > 100 | > 100 |

| Pyricularia oryzae | 0.02 | 0.005 |

Source: Hamamoto et al., 1983[1]

Experimental Protocols

The following methodologies were employed in the early studies to characterize the antifungal properties of this compound.

Fermentation and Isolation of this compound

-

Producing Organism: Streptomyces sp. strain ATS 1287.

-

Fermentation Medium: A suitable broth medium was inoculated with the Streptomyces strain and incubated under aerobic conditions.

-

Purification:

-

The culture broth was centrifuged to separate the mycelium from the supernatant.

-

The supernatant was extracted with ethyl acetate.

-

The ethyl acetate extract was concentrated and subjected to silica gel column chromatography.

-

Active fractions were further purified by high-performance liquid chromatography (HPLC) to yield pure this compound and B.[1]

-

Antifungal Susceptibility Testing (MIC Determination)

-

Method: A serial agar dilution method was utilized.

-

Media: A suitable agar medium (e.g., potato dextrose agar for fungi, yeast extract-peptone-dextrose agar for yeasts) was prepared.

-

Inoculum: Spore suspensions or vegetative cell suspensions of the test organisms were prepared.

-

Procedure:

-

This compound was dissolved in a suitable solvent and serially diluted.

-

Each dilution was added to the molten agar medium before pouring into petri dishes.

-

The surface of the agar plates was inoculated with the test organisms.

-

Plates were incubated at an appropriate temperature for each organism (e.g., 28°C for molds, 30°C for yeasts).

-

The MIC was determined as the lowest concentration of the antibiotic that completely inhibited the visible growth of the microorganism.[1]

-

Mechanism of Action: Inhibition of Nuclear Export

Later studies revealed that the potent biological effects of leptomycins are due to their specific inhibition of CRM1, a key protein in the nuclear export of proteins and RNA.

The CRM1-Mediated Nuclear Export Pathway

Proteins destined for export from the nucleus contain a specific amino acid sequence known as a Nuclear Export Signal (NES). The CRM1 protein recognizes and binds to this NES in the presence of Ran-GTP (a small GTP-binding protein). This entire complex is then transported through the nuclear pore complex into the cytoplasm. In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP, causing the complex to disassemble and release the cargo protein.

Figure 1. CRM1-mediated nuclear export pathway and its inhibition by this compound.

This compound covalently binds to a specific cysteine residue (Cys529 in human CRM1) in the NES-binding groove of CRM1, thereby preventing the binding of cargo proteins and effectively blocking nuclear export.[3] This disruption of nucleocytoplasmic trafficking leads to the nuclear accumulation of proteins that normally shuttle between the nucleus and cytoplasm, ultimately causing cell cycle arrest and cell death in susceptible organisms.

Experimental Workflow for Antifungal Activity Screening

The initial discovery of this compound's antifungal properties likely followed a systematic screening workflow to identify and characterize novel antimicrobial compounds from natural sources.

Figure 2. A generalized experimental workflow for the discovery and characterization of antifungal compounds from actinomycetes.

Conclusion

The early studies on this compound were pivotal in identifying a novel class of potent antifungal agents. While its narrow spectrum of activity and subsequent discovery of its potent cytotoxicity in mammalian cells limited its development as a clinical antifungal, these initial investigations were crucial. They not only provided a valuable research tool for studying nucleocytoplasmic transport but also highlighted the potential of natural products as sources of novel therapeutic agents. The detailed methodologies and quantitative data from these foundational papers continue to be a valuable resource for researchers in the fields of microbiology, cell biology, and drug discovery.

References

- 1. Leptomycins A and B, new antifungal antibiotics. I. Taxonomy of the producing strain and their fermentation, purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LEPTOMYCINS A AND B, NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Leptomycin A and its Effect on p53 Nuclear Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, primarily by inducing cell cycle arrest or apoptosis in response to cellular stress. Its function is intrinsically linked to its subcellular localization; p53 must be present in the nucleus to act as a transcription factor. The nucleocytoplasmic transport of p53 is a tightly regulated process, and its dysregulation, often leading to cytoplasmic sequestration, is a common mechanism for p53 inactivation in various cancers. Leptomycin, a potent antifungal antibiotic, has been instrumental in elucidating the mechanisms of nuclear export. This technical guide provides an in-depth overview of the mechanism by which Leptomycin A (used interchangeably with its well-studied analogue, Leptomycin B) induces the nuclear accumulation of p53, summarizes key quantitative data, provides detailed experimental protocols for studying this phenomenon, and presents visual diagrams of the associated pathways and workflows.

The Core Mechanism: Inhibition of CRM1/XPO1

The primary mechanism by which Leptomycin induces the nuclear accumulation of p53 is through the specific and potent inhibition of the nuclear export protein Chromosome Region Maintenance 1 (CRM1) , also known as Exportin 1 (XPO1) .[1][2][3]

-

Role of CRM1/XPO1: CRM1 is a key mediator for the transport of a wide array of proteins, including tumor suppressors like p53, from the nucleus to the cytoplasm.[2][3] It recognizes and binds to specific leucine-rich sequences within its cargo proteins known as Nuclear Export Signals (NES).[2][4]

-

Leptomycin's Action: Leptomycin B (LMB) acts as a highly specific, covalent inhibitor of CRM1.[2][5] It forms an irreversible bond with a critical cysteine residue (Cys528) located in the cargo-binding domain of CRM1.[1][2][5] This covalent modification blocks the ability of CRM1 to bind to its cargo proteins, effectively halting the nuclear export process.[1]

-

Consequence for p53: The p53 protein contains its own intrinsic NES within its tetramerization domain.[4] In many cancer cells, p53 is subject to "hyperactive" nuclear export, which keeps its nuclear concentration low and prevents it from performing its tumor-suppressive functions.[4] By inhibiting CRM1, Leptomycin traps p53 within the nucleus, leading to its rapid accumulation.[4][6][7] This forced nuclear retention allows p53 to bind to DNA and transactivate its target genes, such as p21 and HDM2, ultimately leading to cell cycle arrest or apoptosis.[1][7]

The relationship between p53, its negative regulator MDM2, and Leptomycin is also crucial. MDM2 not only targets p53 for degradation but also facilitates its nuclear export.[1][7] Since MDM2 itself is a cargo protein of CRM1, Leptomycin treatment also traps MDM2 in the nucleus, further complicating the regulatory feedback loop but ultimately resulting in the stabilization and activation of nuclear p53.[7][8]

Data Presentation: Quantitative Effects of Leptomycin

The following tables summarize quantitative data from various studies on the effect of Leptomycin B on cancer cell lines.

Table 1: In Vitro Potency (IC50) of Leptomycin B

| Parameter | Value Range | Reference |

| IC50 in various cancer cell lines | 0.1 - 10 nM | [2][5][9] |

Table 2: Experimental Conditions for Inducing p53 Nuclear Accumulation

| Cell Line | Drug Concentration | Treatment Duration | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | 10 ng/mL | 4 hours | Strong nuclear p53 accumulation | [6] |

| SK-N-SH (Neuroblastoma) | 10 ng/mL | 8 hours | Nuclear accumulation of p53 | [6] |

| SK-N-SH (Neuroblastoma) | 20 nM | 8 hours | p53 trapped in the nucleus | [4] |

| HepG2 (Liver Cancer) | 1 - 100 ng/mL | 4 hours | Dose-dependent increase in p53 levels | [6] |

| PC3 (Prostate Cancer) | 0.5 nM | 24 hours | 12% apoptotic cells | [1] |

| U2OS (Osteosarcoma) | Dose-dependent | Not specified | Upregulation and nuclear localization of p53 | [2] |

Experimental Protocols

Cell Culture and Leptomycin Treatment

This protocol provides a general guideline for treating adherent mammalian cells to observe p53 nuclear accumulation.

-

Cell Plating: Plate cells (e.g., MCF-7, U2OS) on appropriate culture vessels (e.g., 6-well plates, or glass coverslips in 24-well plates for immunofluorescence) to achieve 60-70% confluency on the day of the experiment.

-

Leptomycin B Preparation: Prepare a stock solution of Leptomycin B (e.g., 10 µM in ethanol or DMSO) and store at -20°C.[1] On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-20 nM) in pre-warmed complete culture medium.

-

Treatment: Remove the existing medium from the cells and replace it with the Leptomycin B-containing medium. For a negative control, treat cells with medium containing the same concentration of the vehicle (e.g., ethanol or DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 4-8 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting/Fixing: After incubation, proceed immediately to cell harvesting for protein analysis or fixation for immunofluorescence.

Immunofluorescence Staining for p53 Localization

This protocol is for visualizing the subcellular localization of p53 after Leptomycin treatment.

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

-

Primary Antibody: Mouse or rabbit anti-p53 antibody (e.g., DO-1 or Pab1801 clones[6])

-

Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG

-

Nuclear Stain: DAPI or Hoechst 33342

-

Antifade Mounting Medium

Procedure:

-

Grow and treat cells on glass coverslips as described in Protocol 3.1.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-p53 antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBST for 5 minutes each.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBST for 5 minutes each, protected from light.

-

Counterstain the nuclei by incubating with DAPI or Hoechst solution for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslip onto a microscope slide using antifade mounting medium.

-

Image using a fluorescence or confocal microscope. In untreated cells, p53 should be diffuse or primarily cytoplasmic, while in Leptomycin-treated cells, a strong nuclear signal is expected.[4]

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of nuclear and cytoplasmic proteins to quantify the change in p53 levels in each compartment.

Reagents:

-

PBS, ice-cold

-

Cytoplasmic Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.

-

Nuclear Lysis Buffer: 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

-

Purity Markers: Anti-GAPDH or Tubulin (cytoplasmic), Anti-Lamin B1 or Histone H3 (nuclear).

Procedure:

-

Harvest Cells: Treat and harvest approximately 2-5 x 10^6 cells. Scrape cells in ice-cold PBS, transfer to a microfuge tube, and centrifuge at 500 x g for 5 minutes at 4°C.

-

Cytoplasmic Lysis: Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Vortex briefly and incubate on ice for 10-15 minutes.

-

Isolate Nuclei: Centrifuge at 1,000 x g for 5 minutes at 4°C.[10] Carefully transfer the supernatant to a new, clean tube; this is the cytoplasmic fraction .

-

Nuclear Lysis: Wash the nuclear pellet with 200 µL of Cytoplasmic Lysis Buffer (without detergent). Centrifuge again and discard the supernatant. Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer.

-

Extract Nuclear Proteins: Vortex vigorously for 30 seconds and incubate on ice for 30 minutes, vortexing every 5-10 minutes.

-

Clarify Lysate: Centrifuge at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new, clean tube; this is the nuclear fraction .

-

Western Blotting: a. Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay. b. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. e. Probe with primary antibodies against p53 and loading controls for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) overnight at 4°C.[10][11] f. Wash and probe with an appropriate HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The results should show a marked increase in the p53 band intensity in the nuclear fraction of Leptomycin-treated cells compared to the control.[6]

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. An inhibitor of nuclear export activates the p53 response and induces the localization of HDM2 and p53 to U1A-positive nuclear bodies associated with the PODs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear export inhibitor leptomycin B induces the appearance of novel forms of human Mdm2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]

The Leptomycin Family of Antibiotics: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research of the leptomycin family of antibiotics, with a primary focus on the extensively studied Leptomycin B (LMB). This document provides a comprehensive overview of their discovery, mechanism of action, and impact on key cellular signaling pathways. Quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental workflows.

Introduction to the Leptomycin Family

The leptomycins are a class of secondary metabolites produced by Streptomyces species.[1][2] Leptomycin B (LMB) was the first to be identified as a potent antifungal agent and has since become an invaluable tool in cell biology research.[2] While initially recognized for its antifungal and antibacterial properties, subsequent research revealed its potent anticancer and cell cycle inhibitory activities.[2] Leptomycin A (LPA) was discovered alongside LMB and shares similar physicochemical and biological properties, though LMB is approximately twice as potent as LPA.[2][3]

Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export

The primary molecular target of the leptomycin family is the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1).[1][2][4] CRM1 is a key nuclear transport receptor responsible for the export of a wide range of proteins and RNA molecules from the nucleus to the cytoplasm.[1][4][5] These cargo molecules contain a specific amino acid sequence known as a nuclear export signal (NES), which is recognized by CRM1.[1][4]

Leptomycin B exerts its inhibitory effect through a highly specific and covalent interaction with CRM1.[6][7][8] The α,β-unsaturated δ-lactone ring of LMB undergoes a Michael addition reaction with the sulfhydryl group of a critical cysteine residue (Cys528 in human CRM1 and Cys529 in S. pombe CRM1) located within the NES-binding groove of the protein.[6][7][8] This irreversible binding physically obstructs the binding of NES-containing cargo proteins to CRM1, effectively halting their nuclear export.[4][9] The consequence is the nuclear accumulation of numerous proteins that would normally shuttle between the nucleus and the cytoplasm.[10]

Quantitative Data

The potent biological activity of the leptomycin family has been quantified across numerous studies. Leptomycin B, in particular, exhibits cytotoxic effects against a wide range of cancer cell lines at nanomolar concentrations.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Leptomycin B | SiHa | Cytotoxicity (72h) | 0.4 nM | [11] |

| Leptomycin B | HCT-116 | Cytotoxicity (72h) | 0.3 nM | [11] |

| Leptomycin B | SKNSH | Cytotoxicity (72h) | 0.4 nM | [11] |

| Leptomycin B | Various Cancer Cells | Cytotoxicity | 0.1 - 10 nM | [12] |

| Leptomycin B | Primary Human Monocytes | HIV-1 Replication | 600 pM | |

| This compound | Schizosaccharomyces pombe | Antifungal Activity | MIC: 0.1 µg/ml | [13] |

| This compound | Mucor rouxianus | Antifungal Activity | MIC: 0.4 µg/ml | [13] |

MIC: Minimum Inhibitory Concentration

Impact on Key Signaling Pathways

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[14] Its activity is tightly controlled by its subcellular localization. The E3 ubiquitin ligase MDM2 mediates the nuclear export of p53 to the cytoplasm, where it is targeted for degradation.[15] By inhibiting CRM1, Leptomycin B blocks the nuclear export of p53, leading to its accumulation in the nucleus.[10] This nuclear retention of p53 enhances its transcriptional activity, resulting in the expression of downstream target genes like p21, which promotes cell cycle arrest.[16]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation and differentiation.[17][18] Upon stimulation by growth factors, ERK is phosphorylated in the cytoplasm by its upstream kinase, MEK.[19] Phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate and activate transcription factors.[11] MEK itself acts as a cytoplasmic anchor for ERK and possesses a nuclear export signal, facilitating the export of ERK from the nucleus.[19] Leptomycin B treatment disrupts this export process, leading to the nuclear accumulation of p-ERK.[2]

Experimental Protocols

The following are generalized protocols for key experiments commonly used in the foundational research of the leptomycin family. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of leptomycins on cell lines and to calculate IC50 values.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

Leptomycin B/A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)[20]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]

-

Prepare serial dilutions of Leptomycin B in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Leptomycin B. Include a vehicle control (e.g., ethanol).

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[22]

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for Protein Accumulation

This protocol is used to detect the nuclear accumulation of proteins like p53 following Leptomycin B treatment.

Materials:

-

Cells of interest

-

Leptomycin B

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-lamin B1, anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Leptomycin B at the desired concentration and for the appropriate duration.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.

-

Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest (e.g., p53) overnight at 4°C. Also, probe for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., tubulin) markers to verify fractionation efficiency.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Microscopy for Protein Localization

This technique is used to visualize the subcellular localization of proteins in response to Leptomycin B treatment.

Materials:

-

Cells grown on coverslips

-

Leptomycin B

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-p-ERK)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Treat cells grown on coverslips with Leptomycin B for the desired time.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking solution for 30-60 minutes.

-

Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the protein localization using a fluorescence or confocal microscope.

Conclusion

The leptomycin family of antibiotics, particularly Leptomycin B, has been instrumental in elucidating the fundamental process of nuclear export. Their specific and potent inhibition of CRM1 has not only provided a powerful tool for basic research but has also paved the way for the development of novel anticancer therapeutics that target the nuclear transport machinery. This guide provides a foundational overview of the key research, quantitative data, and experimental methodologies that have been central to our understanding of these remarkable natural products.

References

- 1. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 2. Leptomycin - Wikipedia [en.wikipedia.org]

- 3. LEPTOMYCINS A AND B, NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 4. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. invivogen.com [invivogen.com]

- 11. Nucleocytoplasmic Traffic of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. Genetic analysis of p53 nuclear importation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A leucine-rich nuclear export signal in the p53 tetramerization domain: regulation of subcellular localization and p53 activity by NES masking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P53 is Transported Into the Nucleus Via an Hsf1-Dependent Nuclear Localization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MAPK Family Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Interaction of MAP kinase with MAP kinase kinase: its possible role in the control of nucleocytoplasmic transport of MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Counting & Health Analysis [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Leptomycin A Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Leptomycin A (LMA) in cell culture experiments. While Leptomycin B (LMB) is more commonly used and studied, this compound shares a very similar biological and physicochemical profile, with Leptomycin B being approximately twice as potent[1][2]. Therefore, protocols established for LMB can be readily adapted for LMA, with adjustments in concentration as a primary consideration.

Mechanism of Action

This compound is a potent and specific inhibitor of nuclear export. Its primary target is the chromosomal region maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1)[3]. CRM1 is a key nuclear transport receptor responsible for exporting proteins containing a nuclear export signal (NES) from the nucleus to the cytoplasm[3].

This compound covalently modifies a critical cysteine residue (Cys528) within the NES-binding groove of CRM1[3]. This irreversible binding inactivates CRM1, preventing it from recognizing and transporting its cargo proteins. The result is the nuclear accumulation of various proteins that would normally shuttle between the nucleus and the cytoplasm. This disruption of nucleocytoplasmic transport affects numerous cellular processes, including cell cycle regulation, signal transduction, and the stress response[3]. Notable proteins that are retained in the nucleus upon Leptomycin treatment include the tumor suppressor p53 and the signal transducer and activator of transcription (STAT) proteins[3].

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of Leptomycin B in various cancer cell lines. Given the similar activity profile, these values can serve as a starting point for determining the optimal concentration of this compound in your experiments. It is recommended to perform a dose-response curve to determine the precise IC50 for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Reference |

| SiHa | Cervical Cancer | 0.4 | 72 hours | [4] |

| HCT-116 | Colon Carcinoma | 0.3 | 72 hours | [4] |

| SKNSH | Neuroblastoma | 0.4 | 72 hours | [4] |

| HeLa | Cervical Cancer | 1 | 90 minutes | [4] |

| Various Cancer Cell Lines | - | 0.1 - 10 | 72 hours | [4][5] |

| Human Monocytes (HIV-1 Rep) | - | 0.6 | - | [6] |

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is unstable when dried down into a film. Never remove the solvent from solutions of this compound, as this will lead to rapid decomposition[3][7].

-

Solvent: Use absolute ethanol for preparing stock solutions. Do not use DMSO , as Leptomycin B is not stable in it[7][8].

-

Storage: Store the stock solution at -20°C, protected from light. If handled and stored properly, it should be stable for up to 12 months[8].

-

Handling: To minimize evaporation, ensure the vial is tightly closed at all times, except when actively pipetting. It is recommended to keep the vial on ice when in use[7][8].

Protocol:

-

This compound is typically supplied as a solution in ethanol. If you receive a lyophilized powder, dissolve it in absolute ethanol to a stock concentration of 10-20 µM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Cell Culture Treatment with this compound

Materials:

-

Cultured cells in appropriate cell culture plates or flasks

-

Complete cell culture medium

-

This compound stock solution

-

Absolute ethanol (for control)

Protocol:

-

Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and grow overnight.

-

On the day of the experiment, prepare the final dilutions of this compound in pre-warmed complete cell culture medium. All dilutions, except the final one, should be made in ethanol[7][8].

-

For the vehicle control, prepare a corresponding dilution of absolute ethanol in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 30 minutes to 72 hours), depending on the experimental endpoint. For general inhibition of nuclear export, a treatment of 1-20 nM for 3 hours is often sufficient[7][8].

Analysis of this compound Treatment

This protocol is adapted from a general western blotting procedure and can be used to detect the nuclear accumulation of a protein of interest following this compound treatment.

Materials:

-

Treated and control cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a protein assay kit.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10-15 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

This protocol is a standard method for visualizing the subcellular localization of proteins and can be used to confirm the nuclear accumulation of a target protein after this compound treatment.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

Treated and control cells

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA in PBS)

-

Primary antibody against the protein of interest

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Protocol:

-

After this compound treatment, wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature.

-

Dilute the primary antibody in the blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the subcellular localization of the protein of interest using a fluorescence microscope.

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. LEPTOMYCINS A AND B, NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 2. InSolution Leptomycin B, Streptomyces sp. [sigmaaldrich.com]

- 3. invivogen.com [invivogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leptomycin B (ethanol solution), Antibiotic, antifungal. Inhibitor of CRM-1 mediated nuclear export. (CAS 87081-35-4) | Abcam [abcam.com]

- 7. Leptomycin B | Cell Signaling Technology [cellsignal.com]

- 8. media.cellsignal.com [media.cellsignal.com]

Determining the Optimal Working Concentration of Leptomycin B: Application Notes and Protocols

A Note on Leptomycin A vs. Leptomycin B: This document focuses on Leptomycin B (LMB). Originally discovered alongside this compound, LMB is the more potent of the two and is the compound extensively characterized and widely used in research as a specific inhibitor of nuclear export.[1][2] It is highly probable that researchers seeking information on this class of inhibitors are referring to Leptomycin B.

Leptomycin B is a potent antifungal antibiotic that has become an invaluable tool in cell biology research.[3] It specifically inhibits the Chromosomal Region Maintenance 1 (CRM1 or XPO1) protein, a key nuclear export receptor.[4][5] This inhibition leads to the nuclear accumulation of proteins and RNA that bear a Nuclear Export Sequence (NES), making LMB a powerful agent for studying nucleocytoplasmic transport.[3][6] However, its potent nature necessitates careful determination of the optimal working concentration to achieve the desired inhibitory effect without inducing significant cytotoxicity.

Mechanism of Action

Leptomycin B covalently binds to a specific cysteine residue (Cys528 in human) within the NES-binding groove of the CRM1 protein.[4][7] This irreversible binding blocks the association of CRM1 with its cargo proteins, effectively halting their export from the nucleus to the cytoplasm.[5] This leads to the nuclear accumulation of various tumor suppressor proteins and other regulatory molecules, which can, in turn, induce cell cycle arrest and apoptosis.[8][9]

Data Presentation: Recommended Concentration Ranges

The optimal working concentration of Leptomycin B is highly dependent on the cell line, treatment duration, and the specific biological question being addressed. Below is a summary of concentrations used in various applications.

| Application | Cell Line(s) | Concentration Range | Treatment Duration | Key Observations | Reference(s) |

| General Nuclear Export Inhibition | Various | 1–20 nM | 3 hours | Generally effective for inhibiting most nuclear export. | [3][6] |

| Cell Culture Assays | Various | 50–100 nM | Not specified | Recommended range for general cell culture experiments. | [4] |

| Cytotoxicity (IC50) | SiHa, HCT-116, SKNSH | 0.3–0.4 nM | 72 hours | Potent cytotoxic effects with long-term exposure. | [10][11] |

| Cytotoxicity (IC50) | Various cancer cell lines | 0.1–10 nM | Not specified | Broad range of cytotoxic potency across different cancer cells. | [12] |

| Synergistic Effect with Gefitinib | A549, H460 | 0.5 nM | 24–48 hours | Low concentration enhances the cytotoxic effect of another drug. | [10][11] |

| Induction of Anti-cancer Activity | HGC-27, AGS (gastric carcinoma) | >10 nM | 24-48 hours | Inhibition of cell viability, migration, and invasion. | [13] |

| CRM1 Redistribution Studies | A549 | 50 nM | Up to 4 hours | Causes redistribution of CRM1 from the nucleus to the cytoplasm. | [7] |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using Immunofluorescence

This protocol is designed to identify the minimal concentration of Leptomycin B required to induce the nuclear accumulation of a known CRM1 cargo protein (e.g., p53, NF-κB) in a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Leptomycin B stock solution (e.g., 200 µM in ethanol)[6]

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or 50/50 methanol/acetone)[7]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA, 10% goat serum in PBS)

-

Primary antibody against a known CRM1 cargo protein

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Microscopy-grade coverslips or imaging plates

Procedure:

-

Cell Seeding: Seed cells on coverslips or in an imaging plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

-

Preparation of Leptomycin B Dilutions:

-

Important: Leptomycin B is unstable in DMSO and when dried down.[3][6] All dilutions should be made from an ethanol stock solution.[6] Final dilutions should be made in fresh culture media immediately before use.[3]

-